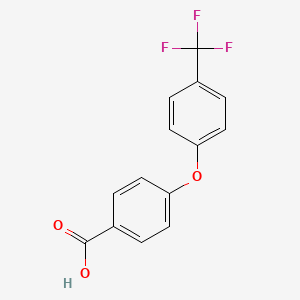

4-(4-(Trifluoromethyl)phenoxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(trifluoromethyl)phenoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O3/c15-14(16,17)10-3-7-12(8-4-10)20-11-5-1-9(2-6-11)13(18)19/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDYCJOUKXVWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394897 | |

| Record name | 4-[4-(trifluoromethyl)phenoxy]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78161-82-7 | |

| Record name | 4-[4-(trifluoromethyl)phenoxy]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(4-(Trifluoromethyl)phenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 4-(4-(trifluoromethyl)phenoxy)benzoic acid, a versatile building block in pharmaceutical and materials science.[1] The presence of the trifluoromethyl group enhances chemical stability and lipophilicity, making it a valuable component in the development of agrochemicals and pharmaceuticals, including anti-inflammatory and analgesic medications.[1] This document outlines a common synthetic route, detailed experimental protocols, and comprehensive characterization data.

Synthesis of 4-(4-(Trifluoromethyl)phenoxy)benzoic Acid

The synthesis of 4-(4-(trifluoromethyl)phenoxy)benzoic acid is typically achieved through a nucleophilic aromatic substitution reaction, most commonly the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[2][3] In this case, the reaction is between a salt of 4-hydroxybenzoic acid and 4-halobenzotrifluoride or a salt of 4-(trifluoromethyl)phenol and a 4-halobenzoic acid.

A plausible and efficient synthetic approach involves the reaction of 4-fluorobenzoic acid and 4-(trifluoromethyl)phenol. The electron-withdrawing nature of the trifluoromethyl group on the phenol and the carboxyl group on the benzoic acid facilitate the nucleophilic aromatic substitution.

Reaction Scheme:

Experimental Workflow

The general workflow for the synthesis involves the preparation of the phenoxide, the copper-catalyzed coupling reaction, and subsequent workup and purification of the final product.

Caption: Synthetic workflow for 4-(4-(trifluoromethyl)phenoxy)benzoic acid.

Detailed Experimental Protocol: Ullmann Condensation

This protocol is a representative procedure for the synthesis of 4-(4-(trifluoromethyl)phenoxy)benzoic acid.

Materials:

-

4-Fluorobenzoic acid

-

4-(Trifluoromethyl)phenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzoic acid (1.0 eq), 4-(trifluoromethyl)phenol (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-fluorobenzoic acid.

-

Add copper(I) iodide (0.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 140-150 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing 1 M HCl solution, which will neutralize the excess base and protonate the carboxylic acid.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield pure 4-(4-(trifluoromethyl)phenoxy)benzoic acid.

Characterization of 4-(4-(Trifluoromethyl)phenoxy)benzoic Acid

The structure and purity of the synthesized 4-(4-(trifluoromethyl)phenoxy)benzoic acid can be confirmed by various analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉F₃O₃ | [1][4] |

| Molecular Weight | 282.22 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | Not specified in search results | |

| Purity (HPLC) | ≥ 90% | [1] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Expected chemical shifts (δ, ppm) in DMSO-d₆: ~13.0 (s, 1H, COOH), ~8.0 (d, 2H, Ar-H ortho to COOH), ~7.8 (d, 2H, Ar-H ortho to CF₃), ~7.3 (d, 2H, Ar-H ortho to O), ~7.2 (d, 2H, Ar-H ortho to O). |

| ¹³C NMR | Expected chemical shifts (δ, ppm): ~167 (C=O), ~162 (C-O), ~155 (C-O), ~132 (Ar-C), ~128 (Ar-C), ~127 (q, J ≈ 30 Hz, C-CF₃), ~124 (q, J ≈ 270 Hz, CF₃), ~122 (Ar-C), ~118 (Ar-C). |

| IR (KBr) | Expected characteristic peaks (cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), ~1680 (C=O stretch), ~1600, ~1500 (C=C aromatic stretch), ~1250 (C-O-C asymmetric stretch), ~1160, ~1120 (C-F stretch). |

| Mass Spec (ESI-) | Expected m/z: 281.04 [M-H]⁻. |

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory.

-

Mass Spectrometry (MS): The mass spectrum is acquired using a mass spectrometer, with electrospray ionization (ESI) being a common technique for this type of molecule. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the instrument.

-

Melting Point: The melting point is determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

-

High-Performance Liquid Chromatography (HPLC): The purity of the compound is assessed by HPLC using a suitable column (e.g., C18) and a mobile phase, such as a mixture of acetonitrile and water with a small amount of acid (e.g., trifluoroacetic acid). Detection is typically performed with a UV detector at a wavelength where the compound has strong absorbance.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-(trifluoromethyl)phenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-(trifluoromethyl)phenoxy)benzoic acid is a fluorinated aromatic carboxylic acid. Its structure, featuring a trifluoromethyl group, a phenoxy linker, and a benzoic acid moiety, suggests its potential utility in medicinal chemistry and materials science. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the carboxylic acid group provides a handle for further chemical modifications and influences the compound's solubility and acidity. This document provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for their determination.

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of 4-(4-(trifluoromethyl)phenoxy)benzoic acid. It is important to note that while some properties have been computationally predicted, experimentally determined data for this specific compound is limited in the public domain.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉F₃O₃ | Chem-Impex[1] |

| Molecular Weight | 282.22 g/mol | Chem-Impex[1] |

| CAS Number | 78161-82-7 | Chem-Impex[1] |

| Appearance | White to off-white crystalline powder | Chem-Impex[1] |

| Boiling Point | 367.1 ± 42.0 °C (Predicted) | N/A |

| pKa | 4.22 ± 0.10 (Predicted) | N/A |

| XLogP3 | 4.6 | N/A |

Note: Predicted values are computationally derived and should be confirmed by experimental measurement.

Experimental Protocols

The following sections detail standard experimental methodologies for determining key physicochemical properties of aromatic carboxylic acids like 4-(4-(trifluoromethyl)phenoxy)benzoic acid.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, crystalline 4-(4-(trifluoromethyl)phenoxy)benzoic acid is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Determination

Solubility is a crucial parameter, especially in drug development, as it influences bioavailability. The shake-flask method is a common technique for determining thermodynamic solubility.

Methodology: Shake-Flask Method

-

Solution Preparation: An excess amount of 4-(4-(trifluoromethyl)phenoxy)benzoic acid is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vial is agitated in a temperature-controlled shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The resulting suspension is filtered to remove undissolved solid, yielding a saturated solution.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a carboxylic acid, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of 4-(4-(trifluoromethyl)phenoxy)benzoic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for the synthesis and characterization of 4-(4-(trifluoromethyl)phenoxy)benzoic acid, as well as a conceptual diagram of its key physicochemical properties.

Caption: A logical workflow for the synthesis and subsequent characterization of 4-(4-(trifluoromethyl)phenoxy)benzoic acid.

Caption: A conceptual diagram illustrating the core physicochemical properties of 4-(4-(trifluoromethyl)phenoxy)benzoic acid.

Conclusion

4-(4-(trifluoromethyl)phenoxy)benzoic acid is a compound with significant potential in various scientific fields. While comprehensive experimental data on its physicochemical properties are not yet widely available, this guide provides the foundational knowledge of its known attributes and the established methodologies for determining its key characteristics. The provided protocols offer a starting point for researchers to fully characterize this compound, enabling its effective application in future research and development endeavors.

References

An In-depth Technical Guide to 4-(4-(trifluoromethyl)phenoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-(trifluoromethyl)phenoxy)benzoic acid, a versatile chemical intermediate with applications in pharmaceuticals and agrochemicals. This document details its chemical identity, physicochemical properties, a probable synthetic route, and expected spectral characteristics. Furthermore, it explores its potential biological activities and mechanisms of action based on structurally related compounds, offering detailed experimental protocols for its synthesis and for evaluating its anti-inflammatory potential.

Chemical Identity and Physicochemical Properties

4-(4-(trifluoromethyl)phenoxy)benzoic acid, a white to off-white crystalline solid, is a derivative of benzoic acid featuring a trifluoromethylphenoxy substituent. The trifluoromethyl group significantly influences the molecule's lipophilicity and metabolic stability, making it a valuable moiety in medicinal chemistry.[1]

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Reference |

| IUPAC Name | 4-[4-(trifluoromethyl)phenoxy]benzoic acid | --INVALID-LINK-- |

| CAS Number | 78161-82-7 | [1] |

| Molecular Formula | C₁₄H₉F₃O₃ | [1] |

| Molecular Weight | 282.22 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥ 90% (HPLC) | [1] |

| Storage | 0-8 °C | [1] |

Table 2: Predicted and Experimental Physicochemical Data

| Property | Value | Type | Reference |

| Melting Point | 219-220 °C | Experimental (for 4-(trifluoromethyl)benzoic acid) | [2] |

| Boiling Point | 367.1 ± 42.0 °C | Predicted | --INVALID-LINK-- |

| Density | 1.369 ± 0.06 g/cm³ | Predicted | --INVALID-LINK-- |

| pKa | 4.22 ± 0.10 | Predicted | --INVALID-LINK-- |

| XLogP3 | 4.6 | Computed | --INVALID-LINK-- |

| Topological Polar Surface Area | 46.5 Ų | Computed | --INVALID-LINK-- |

| Solubility | Soluble in polar organic solvents like ethanol and acetone; moderate solubility in water. | General (for 4-(trifluoromethyl)benzoic acid) | [3] |

Synthesis and Experimental Protocol

The synthesis of 4-(4-(trifluoromethyl)phenoxy)benzoic acid is most effectively achieved via an Ullmann condensation reaction, which forms the diaryl ether bond. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.

Caption: Proposed synthetic workflow for 4-(4-(trifluoromethyl)phenoxy)benzoic acid.

Experimental Protocol: Synthesis via Ullmann Condensation

This protocol is adapted from established procedures for Ullmann-type diaryl ether synthesis.

Materials:

-

4-Fluorobenzoic acid

-

4-(Trifluoromethyl)phenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Copper(I) iodide (CuI)

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(trifluoromethyl)phenol (1.0 eq), 4-fluorobenzoic acid (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous DMF to the flask to dissolve the reactants.

-

Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 1 M HCl and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(4-(trifluoromethyl)phenoxy)benzoic acid.

Spectral Characterization

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 (broad singlet) | Carboxylic Carbon (-COOH) | ~167 |

| Aromatic Protons (adjacent to -COOH) | 7.9 - 8.1 (doublet) | Aromatic Carbon (ipso to -COOH) | ~128 |

| Aromatic Protons (adjacent to ether) | 7.0 - 7.2 (doublet) | Aromatic Carbons (ortho to -COOH) | ~132 |

| Aromatic Protons (adjacent to -CF₃) | 7.6 - 7.8 (doublet) | Aromatic Carbons (ortho to ether) | ~118 |

| Aromatic Protons (ortho to ether on trifluoromethyl-substituted ring) | 7.1 - 7.3 (doublet) | Aromatic Carbon (ipso to ether) | ~160 |

| Aromatic Carbon (ipso to -CF₃) | ~125 (quartet) | ||

| Trifluoromethyl Carbon (-CF₃) | ~124 (quartet) | ||

| Aromatic Carbons (ortho to -CF₃) | ~127 | ||

| Aromatic Carbons (ortho to ether on trifluoromethyl-substituted ring) | ~120 |

Infrared (IR) Spectroscopy:

-

O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹

-

C=O stretch (carboxylic acid): Strong absorption around 1700-1725 cm⁻¹

-

C-O-C stretch (aryl ether): Strong absorption around 1230-1270 cm⁻¹

-

C-F stretch (trifluoromethyl): Strong absorptions in the range of 1100-1350 cm⁻¹

Mass Spectrometry (MS):

-

Expected [M-H]⁻ (negative ion mode): m/z 281.04

-

Expected [M+H]⁺ (positive ion mode): m/z 283.05

-

Key Fragmentation: Loss of CO₂ (44 Da) and the carboxylic acid group (45 Da).

Biological Activity and Potential Mechanisms of Action

Derivatives of phenoxybenzoic acid and compounds containing the trifluoromethyl moiety are known to possess a range of biological activities.[1] This suggests that 4-(4-(trifluoromethyl)phenoxy)benzoic acid could be a valuable scaffold for the development of new therapeutic agents and agrochemicals.

Anti-inflammatory and Analgesic Potential

Structurally related compounds have been investigated for their anti-inflammatory properties. The mechanism of action could involve the inhibition of key inflammatory mediators.

Caption: Potential anti-inflammatory mechanism of action.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes a method to evaluate the anti-inflammatory activity of the title compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

4-(4-(trifluoromethyl)phenoxy)benzoic acid

-

Griess Reagent

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Viability Assay (MTT): Seed cells in a 96-well plate. After 24 hours, treat with various concentrations of the test compound for 24 hours. Add MTT solution and incubate for 4 hours. Solubilize the formazan crystals and measure absorbance to determine cytotoxicity.

-

NO Inhibition Assay: Seed cells in a 96-well plate. After 24 hours, pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell supernatant and mix with an equal volume of Griess reagent.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

-

Calculate the percentage of NO inhibition compared to the LPS-only treated control.

Herbicidal Potential

Benzoic acid and phenoxy compounds are classes of herbicides that often act as synthetic auxins, leading to uncontrolled growth and death in susceptible plants.[4] The presence of the trifluoromethyl group can enhance herbicidal activity.

Drug Development and Research Applications

The structural features of 4-(4-(trifluoromethyl)phenoxy)benzoic acid make it an attractive starting point for the development of new chemical entities.

Caption: A typical screening workflow for identifying bioactive compounds.

Conclusion

4-(4-(trifluoromethyl)phenoxy)benzoic acid is a chemical compound with significant potential in the fields of drug discovery and agrochemical development. Its unique structural characteristics, combining a benzoic acid moiety with a trifluoromethylphenoxy group, suggest a range of possible biological activities. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides a robust framework for its synthesis, characterization, and evaluation based on well-established chemical principles and data from closely related analogues. Further research is warranted to fully elucidate its physicochemical properties and biological profile.

References

solubility of 4-(4-(trifluoromethyl)phenoxy)benzoic acid in different solvents

An In-depth Technical Guide to the Solubility of 4-(4-(trifluoromethyl)phenoxy)benzoic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-(4-(trifluoromethyl)phenoxy)benzoic acid. Given the limited availability of direct quantitative solubility data in publicly accessible literature, this document focuses on predicted solubility based on physicochemical properties and data from structurally analogous compounds. Furthermore, it outlines detailed experimental protocols for the empirical determination of this compound's solubility, a critical parameter in pharmaceutical research, formulation development, and chemical synthesis.

Physicochemical Properties and Predicted Solubility

4-(4-(trifluoromethyl)phenoxy)benzoic acid is a complex organic molecule with distinct structural features that govern its solubility. The presence of a carboxylic acid group suggests some degree of solubility in polar protic solvents through hydrogen bonding. However, the molecule also contains two aromatic rings and a trifluoromethyl group, which contribute significantly to its lipophilicity and are expected to result in low aqueous solubility.

The predicted acid dissociation constant (pKa) for 4-[4-(trifluoromethyl)phenoxy]benzoic acid is approximately 4.22.[1] This indicates that its solubility in aqueous media will be highly dependent on pH. In solutions with a pH above the pKa, the carboxylic acid group will be deprotonated, forming a carboxylate salt which is generally more water-soluble. Conversely, at a pH below the pKa, the compound will exist predominantly in its less soluble, protonated form.

Based on the behavior of structurally similar compounds, a qualitative prediction of the solubility of 4-(4-(trifluoromethyl)phenoxy)benzoic acid in various common solvents is presented in Table 1.

Data Presentation

Table 1: Predicted Qualitative Solubility of 4-(4-(trifluoromethyl)phenoxy)benzoic Acid

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic Solvents | Water | Low | The large, nonpolar aromatic structure and the trifluoromethyl group are expected to dominate, leading to poor aqueous solubility despite the presence of a carboxylic acid group. |

| Methanol, Ethanol | Moderate to High | The alkyl chains of these alcohols can interact with the nonpolar regions of the molecule, while their hydroxyl groups can form hydrogen bonds with the carboxylic acid moiety, leading to favorable interactions and good solubility. | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and is capable of solvating a wide range of compounds. Structurally related compounds show high solubility in DMSO. |

| Acetone, Ethyl Acetate | Moderate to High | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and possess sufficient nonpolar character to solvate the aromatic rings. | |

| Nonpolar Solvents | Hexane, Toluene | Low to Moderate | While the principle of "like dissolves like" suggests some solubility in these nonpolar solvents due to the aromatic rings, the presence of the polar carboxylic acid group is likely to limit solubility. |

Experimental Protocols

To obtain precise quantitative solubility data for 4-(4-(trifluoromethyl)phenoxy)benzoic acid, standardized experimental methods are required. The following section details a robust protocol for solubility determination.

Equilibrium Solubility Method (Shake-Flask)

This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

4-(4-(trifluoromethyl)phenoxy)benzoic acid (crystalline powder)

-

Selected solvents of high purity

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid 4-(4-(trifluoromethyl)phenoxy)benzoic acid is added to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The excess solid ensures that the solution reaches saturation.

-

Equilibration: The sealed container is placed in a thermostatic shaker or water bath set to the desired temperature. The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, the suspension is allowed to stand at the experimental temperature to allow the undissolved solid to settle. The saturated supernatant is then carefully separated from the excess solid by centrifugation followed by filtration through a syringe filter that does not adsorb the solute.

-

Quantification of Solute Concentration: The concentration of 4-(4-(trifluoromethyl)phenoxy)benzoic acid in the clear, saturated filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

HPLC Method: A calibration curve is prepared using standard solutions of the compound of known concentrations in the same solvent. The filtered saturated solution is then diluted as necessary and injected into the HPLC system. The concentration is calculated by comparing the peak area of the sample to the calibration curve.

-

-

Data Reporting: The solubility is reported in units such as mg/mL, mol/L, or as a mole fraction at the specified temperature.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the equilibrium solubility of a compound.

Caption: Experimental workflow for equilibrium solubility determination.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(4-(trifluoromethyl)phenoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(4-(trifluoromethyl)phenoxy)benzoic acid. This compound is of significant interest in medicinal chemistry and drug development due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity. This document outlines the predicted spectral data, experimental protocols for acquiring such data, and visual representations of the molecular structure and analytical workflow.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-(4-(trifluoromethyl)phenoxy)benzoic acid. These predictions are based on the analysis of spectral data for structurally related compounds, including 4-phenoxybenzoic acid, 4-(trifluoromethyl)phenol, and 4-(trifluoromethyl)benzoic acid. The numbering convention used for the assignments is shown in the chemical structure diagram below.

Table 1: Predicted ¹H NMR Spectral Data for 4-(4-(trifluoromethyl)phenoxy)benzoic acid

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | 8.0 - 8.2 | Doublet (d) | ~8.5 |

| H-3, H-5 | 7.0 - 7.2 | Doublet (d) | ~8.5 |

| H-2', H-6' | 7.1 - 7.3 | Doublet (d) | ~8.8 |

| H-3', H-5' | 7.6 - 7.8 | Doublet (d) | ~8.8 |

| COOH | > 12.0 | Singlet (s) | - |

Table 2: Predicted ¹³C NMR Spectral Data for 4-(4-(trifluoromethyl)phenoxy)benzoic acid

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | 128 - 130 |

| C-2, C-6 | 132 - 134 |

| C-3, C-5 | 118 - 120 |

| C-4 | 160 - 163 |

| C-1' | 158 - 161 |

| C-2', C-6' | 119 - 121 |

| C-3', C-5' | 127 - 129 (quartet, J ≈ 4 Hz) |

| C-4' | 125 - 127 (quartet, J ≈ 33 Hz) |

| CF₃ | 123 - 125 (quartet, J ≈ 272 Hz) |

| COOH | 166 - 168 |

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 4-(4-(trifluoromethyl)phenoxy)benzoic acid.

2.1. Sample Preparation

-

Weigh approximately 10-20 mg of 4-(4-(trifluoromethyl)phenoxy)benzoic acid.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent may affect the chemical shift of the acidic proton.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2.2. NMR Spectrometer and Parameters

NMR spectra should be recorded on a high-resolution spectrometer, for instance, a Bruker Avance 400 MHz or equivalent.

For ¹H NMR:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: Standard single-pulse (zg30)

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

-

Spectral Width: 16 ppm

-

Temperature: 298 K

For ¹³C NMR:

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: Proton-decoupled (zgpg30)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-10 seconds

-

Number of Scans: 1024-4096

-

Spectral Width: 240 ppm

-

Temperature: 298 K

2.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Mandatory Visualizations

3.1. Chemical Structure and Atom Numbering

The following diagram illustrates the chemical structure of 4-(4-(trifluoromethyl)phenoxy)benzoic acid with the atom numbering used for NMR signal assignment.

The Evolving Landscape of 4-(4-(Trifluoromethyl)phenoxy)benzoic Acid Derivatives in Therapeutic Research

For Immediate Release

[City, State] – The synthetically versatile scaffold of 4-(4-(trifluoromethyl)phenoxy)benzoic acid is quietly emerging as a promising foundation for the development of novel therapeutic agents. While extensive research on its derivatives remains in nascent stages, preliminary investigations and structurally related compounds suggest potential applications across a spectrum of diseases, including inflammatory conditions, cancer, and microbial infections. This technical overview consolidates the current, albeit limited, understanding of the biological activities associated with this compound class, providing a resource for researchers, scientists, and drug development professionals.

The core structure, characterized by a benzoic acid linked to a trifluoromethyl-substituted phenoxy group, offers a unique combination of lipophilicity and electronic properties conferred by the trifluoromethyl moiety. This functional group is a well-established bioisostere in medicinal chemistry, often enhancing metabolic stability, binding affinity, and cell permeability of drug candidates.

Synthesis and Derivatization

The synthesis of the core 4-(4-(trifluoromethyl)phenoxy)benzoic acid structure typically involves nucleophilic aromatic substitution, where 4-fluorobenzonitrile or a related derivative is reacted with 4-(trifluoromethyl)phenol, followed by hydrolysis of the nitrile to the carboxylic acid. Further derivatization to esters and amides can be achieved through standard condensation reactions.

A general synthetic workflow for creating derivatives is outlined below.

The Trifluoromethyl Group: A Paradigm Shift in the Properties of Phenoxybenzoic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds represents a cornerstone of modern medicinal chemistry. This technical guide provides a comprehensive analysis of the profound influence of the trifluoromethyl group on the physicochemical and biological properties of phenoxybenzoic acids. We delve into the modulation of acidity (pKa) and lipophilicity (logP), enhancement of metabolic stability, and the consequential impact on biological activity, with a particular focus on neurotoxicity. This guide furnishes detailed experimental protocols for the evaluation of these key parameters and employs visualizations to elucidate complex biological pathways, offering a critical resource for the rational design of novel therapeutics.

Introduction: The Trifluoromethyl Group as a Bioisostere

Phenoxybenzoic acids are a class of compounds with diverse biological activities. Their properties can be finely tuned through structural modifications. The trifluoromethyl group is often employed as a bioisostere for a methyl group or a chlorine atom, offering a unique combination of steric and electronic properties. Its high electronegativity and the strength of the carbon-fluorine bond bestow significant advantages in drug design, including enhanced metabolic stability and altered receptor binding interactions.

Impact on Physicochemical Properties

The introduction of a trifluoromethyl group dramatically alters the electronic landscape of the phenoxybenzoic acid molecule, which in turn influences its acidity and lipophilicity. These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity (pKa)

The trifluoromethyl group is a potent electron-withdrawing group. When attached to the phenoxy ring, it inductively pulls electron density away from the carboxylic acid moiety. This stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the molecule. This is reflected in a lower pKa value compared to the non-fluorinated analog.

Lipophilicity (logP)

Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a crucial factor for membrane permeability and overall bioavailability. The trifluoromethyl group is highly lipophilic and its introduction into the phenoxybenzoic acid structure generally increases the octanol-water partition coefficient (logP).

Data Presentation: A Comparative Analysis

The following table summarizes the physicochemical properties of 3-phenoxybenzoic acid and provides a predicted value for its 4'-trifluoromethyl derivative based on established principles of physical organic chemistry.

| Compound | Structure | pKa | logP | Molecular Weight ( g/mol ) |

| 3-Phenoxybenzoic Acid |  | ~3.82[1] | ~3.13 - 3.91[1][2] | 214.22[3][4] |

| 3-(4-Trifluoromethylphenoxy)benzoic Acid |  | Predicted: <3.82 | Predicted: >3.91 | 282.22[2] |

Note: The pKa and logP for 3-(4-Trifluoromethylphenoxy)benzoic Acid are predicted based on the known electron-withdrawing and lipophilic effects of the trifluoromethyl group.

Enhancement of Metabolic Stability

A major challenge in drug development is overcoming rapid metabolism by cytochrome P450 enzymes. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the trifluoromethyl group exceptionally resistant to oxidative metabolism. By replacing a metabolically labile group (e.g., a methyl group) with a trifluoromethyl group, the metabolic stability of the compound can be substantially increased, leading to a longer half-life and improved pharmacokinetic profile.

Biological Implications: A Case Study in Neurotoxicity

3-Phenoxybenzoic acid (3-PBA) is a common metabolite of pyrethroid insecticides and has been implicated in dopaminergic neurodegeneration, a hallmark of Parkinson's disease.[5][6] The introduction of a trifluoromethyl group can modulate this biological activity, potentially exacerbating or mitigating its neurotoxic effects depending on its interaction with biological targets.

The neurotoxic mechanism of 3-PBA involves a complex signaling cascade that leads to the aggregation of α-synuclein, a key event in Parkinson's disease pathology.[5]

Signaling Pathway of 3-PBA-Induced Neurodegeneration

The following diagram illustrates the proposed mechanism by which 3-phenoxybenzoic acid induces dopaminergic neurodegeneration.

Caption: Proposed signaling pathway of 3-phenoxybenzoic acid-induced neurotoxicity.

This pathway highlights the interaction of 3-PBA with the dopamine transporter (DAT), leading to a cascade of events including the activation of asparagine endopeptidase (AEP), which then cleaves α-synuclein, promoting its aggregation and ultimately causing neurodegeneration.[5][6]

Experimental Protocols

Accurate determination of physicochemical and metabolic properties is essential for drug development. The following are detailed protocols for key experiments.

Determination of pKa and logP by HPLC

This method allows for the simultaneous determination of pKa and logP from a single set of experiments.

Workflow Diagram:

Caption: Workflow for the determination of pKa and logP using HPLC.

Methodology:

-

Preparation of Mobile Phases: Prepare a series of aqueous buffers with pH values ranging from 2.0 to 10.0. The mobile phase consists of a mixture of the aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Sample Preparation: Dissolve the test compound in a suitable solvent to a known concentration.

-

HPLC Analysis: Equilibrate the HPLC system with the first mobile phase. Inject the sample and record the chromatogram to determine the retention time (tR). Repeat this for each pH value. Also, determine the column dead time (t0) by injecting a non-retained compound.

-

Data Analysis:

-

Calculate the capacity factor (k') for each pH using the formula: k' = (tR - t0) / t0.

-

Plot log(k') versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

-

The logP value can be extrapolated from the log(k') value in the pH region where the compound is fully un-ionized.

-

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Workflow Diagram:

Caption: General workflow for an in vitro microsomal metabolic stability assay.

Methodology:

-

Reagent Preparation: Prepare stock solutions of the test compound, liver microsomes (e.g., human or rat), and an NADPH regenerating system in a phosphate buffer (pH 7.4).

-

Incubation: Pre-warm the test compound and microsome mixture to 37°C.

-

Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

-

Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

-

Sample Processing: Vortex the samples and centrifuge to precipitate the microsomal proteins.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound relative to the internal standard.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is the elimination rate constant (k). The half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (CLint) can be subsequently determined.

Conclusion and Future Perspectives

The trifluoromethyl group is a powerful tool in the arsenal of medicinal chemists for optimizing the properties of phenoxybenzoic acids and other drug candidates. Its ability to modulate physicochemical properties and enhance metabolic stability makes it an attractive substituent in drug design. Understanding the intricate effects of trifluoromethylation on biological activity, such as the neurotoxicity of 3-phenoxybenzoic acid, is crucial for developing safer and more effective therapeutics. Future research should focus on obtaining more quantitative comparative data and exploring the structure-activity relationships of trifluoromethylated phenoxybenzoic acids in greater detail to fully harness their therapeutic potential.

References

- 1. Showing Compound 3-Phenoxybenzoic acid (FDB111667) - FooDB [foodb.ca]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Phenoxybenzoic acid | C13H10O3 | CID 19539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-フェノキシ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-(trifluoromethyl)phenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-(trifluoromethyl)phenoxy)benzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. While a detailed historical account of its initial discovery remains elusive in publicly accessible literature, its structural motifs are present in various patented compounds, suggesting its role as a key intermediate in the development of novel chemical entities. This document outlines the probable synthetic routes, based on established chemical principles, and presents available physicochemical data. It also touches upon the potential, yet largely unexplored, biological significance of this compound and its derivatives.

Introduction

4-(4-(trifluoromethyl)phenoxy)benzoic acid (CAS No. 78161-82-7) is a diaryl ether derivative characterized by a benzoic acid moiety linked to a trifluoromethyl-substituted phenyl group via an ether bond. The presence of the trifluoromethyl (-CF3) group, a potent electron-withdrawing substituent, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it an attractive building block in the design of agrochemicals and pharmaceuticals. While its direct biological activities are not extensively documented, its derivatives have been investigated for various therapeutic applications.

Physicochemical Properties

A summary of the known quantitative data for 4-(4-(trifluoromethyl)phenoxy)benzoic acid and its key precursors is presented below.

| Property | 4-(4-(trifluoromethyl)phenoxy)benzoic Acid | 4-(Trifluoromethyl)benzoic Acid | 4-Hydroxybenzoic Acid | 4-Fluorobenzoic Acid |

| CAS Number | 78161-82-7 | 455-24-3 | 99-96-7 | 695-49-8 |

| Molecular Formula | C₁₄H₉F₃O₃ | C₈H₅F₃O₂ | C₇H₆O₃ | C₇H₅FO₂ |

| Molecular Weight | 282.22 g/mol | 190.12 g/mol | 138.12 g/mol | 140.11 g/mol |

| Appearance | White to off-white crystalline powder | White to light yellow crystal powder | White crystalline solid | White crystalline solid |

| Melting Point | Not available | 219-220 °C | 214-217 °C | 185-187 °C |

| Purity (Typical) | ≥ 90% (HPLC)[1] | 98% | ≥ 99% | ≥ 99% |

Synthesis and Experimental Protocols

The synthesis of 4-(4-(trifluoromethyl)phenoxy)benzoic acid is not explicitly detailed in a dedicated scientific publication. However, based on established methods for the formation of diaryl ethers, two primary synthetic routes are proposed: the Ullmann condensation and nucleophilic aromatic substitution.

Proposed Synthetic Route 1: Ullmann Condensation

The Ullmann condensation is a classic method for forming aryl-aryl or aryl-ether bonds, typically catalyzed by copper.

Reaction Scheme:

Caption: Proposed Ullmann condensation route.

Detailed Experimental Protocol (Hypothetical):

-

Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzoic acid (1.0 eq), 4-(trifluoromethyl)phenol (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq).

-

Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), to the flask.

-

Reaction: Heat the reaction mixture to a high temperature (typically 150-200 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing dilute hydrochloric acid. This will precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(4-(trifluoromethyl)phenoxy)benzoic acid.

-

Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra.

Proposed Synthetic Route 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another viable method, particularly effective when one of the aromatic rings is activated by an electron-withdrawing group.

Reaction Scheme:

Caption: Proposed two-step SNAr synthesis.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 4-(4-(trifluoromethyl)phenoxy)benzonitrile

-

Reactant Preparation: In a round-bottom flask, dissolve 4-(trifluoromethyl)phenol (1.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

-

Base Addition: Add a base, such as potassium carbonate (1.5 eq), to the solution and stir for 30 minutes at room temperature to form the phenoxide.

-

Nucleophilic Substitution: Add 4-fluorobenzonitrile (1.0 eq) to the reaction mixture. The fluorine atom is a good leaving group, and the cyano group activates the ring towards nucleophilic attack.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 80-120 °C) and monitor the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.

Step 2: Hydrolysis to 4-(4-(trifluoromethyl)phenoxy)benzoic acid

-

Hydrolysis: Dissolve the purified 4-(4-(trifluoromethyl)phenoxy)benzonitrile from Step 1 in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide.

-

Reaction: Reflux the mixture for several hours until the hydrolysis of the nitrile group to a carboxylate is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture and acidify it with a strong acid, like hydrochloric acid, to a pH of approximately 2. This will precipitate the carboxylic acid.

-

Purification: Collect the solid product by filtration, wash it thoroughly with cold water, and dry it under vacuum. Further purification can be achieved by recrystallization.

Biological Activity and Potential Applications

While specific biological studies on 4-(4-(trifluoromethyl)phenoxy)benzoic acid are scarce, its structural features suggest potential areas of interest for drug discovery. The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.

Derivatives of this core structure have been investigated for their antibacterial properties. For instance, pyrazole derivatives incorporating a 4-(4-(trifluoromethyl)phenyl) moiety have shown potent activity against Gram-positive bacteria.[2] This suggests that 4-(4-(trifluoromethyl)phenoxy)benzoic acid could serve as a valuable scaffold for the development of new anti-infective agents.

Furthermore, its use as an intermediate in the synthesis of agrochemicals, such as herbicides and fungicides, highlights its potential for modulating biological pathways in plants and fungi.[1]

Conclusion

4-(4-(trifluoromethyl)phenoxy)benzoic acid is a compound with significant potential in the fields of medicinal chemistry and materials science. Although its history and discovery are not well-documented, its synthesis can be reasonably achieved through established methods like the Ullmann condensation or nucleophilic aromatic substitution. The lack of comprehensive public data on its properties and biological activity presents an opportunity for further research to explore its potential applications. This guide provides a foundational understanding for researchers interested in synthesizing and investigating this promising molecule.

Future Directions

To fully elucidate the potential of 4-(4-(trifluoromethyl)phenoxy)benzoic acid, future research should focus on:

-

Definitive Synthesis and Characterization: A detailed, peer-reviewed publication outlining an optimized synthesis protocol and providing comprehensive spectroscopic and physical data is needed.

-

Biological Screening: A broad biological screening of the compound against various targets (e.g., enzymes, receptors, microbial strains) would help to identify its potential therapeutic or agrochemical applications.

-

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives would provide valuable insights into the structure-activity relationships and could lead to the discovery of more potent and selective compounds.

-

Investigation of Signaling Pathways: Should any significant biological activity be identified, further studies should be conducted to determine the underlying mechanism of action and any involved signaling pathways.

References

- 1. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Research Frontiers: A Technical Guide to Trifluoromethylated Benzoic Acids

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of Trifluoromethylated Benzoic Acids

The introduction of a trifluoromethyl (-CF3) group to a benzoic acid scaffold dramatically alters its physicochemical and biological properties, opening up a vast landscape of research and application possibilities. This technical guide provides a comprehensive overview of the potential uses of trifluoromethylated benzoic acids in drug discovery, materials science, and as chemical probes. It is designed to be a valuable resource for researchers and professionals seeking to leverage the unique characteristics of these versatile compounds.

Core Physicochemical and Biological Properties

The trifluoromethyl group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature and high lipophilicity are key to the enhanced performance of trifluoromethylated benzoic acids in various applications.

Physicochemical Properties

The position of the -CF3 group on the benzoic acid ring significantly influences its acidity (pKa) and lipophilicity (logP). These parameters are crucial for predicting a molecule's behavior in biological systems and for designing materials with specific characteristics.

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | pKa | logP (calculated) |

| 2-(Trifluoromethyl)benzoic acid | 433-97-6 | 107-110 | 247 | ~3.1 | 2.68 |

| 3-(Trifluoromethyl)benzoic acid | 454-92-2 | 104-106[1] | 238.5[1] | 3.7[2] | 2.72[3] |

| 4-(Trifluoromethyl)benzoic acid | 455-24-3 | 219-220[4] | - | 3.76 | 2.72 |

Biological Activities

Trifluoromethylated benzoic acids and their derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs. Their enhanced lipophilicity can improve membrane permeability and bioavailability, while the -CF3 group can increase metabolic stability by blocking sites susceptible to enzymatic degradation.

Applications in Drug Discovery and Development

The unique properties of trifluoromethylated benzoic acids have been exploited in the development of various therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.

Anti-inflammatory Agents: COX Inhibition

A significant area of research has focused on trifluoromethylated benzoic acid derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

| Compound/Derivative | Target | IC50 | Cell Line/System |

| Triflusal (2-acetoxy-4-(trifluoromethyl)benzoic acid) | COX-1 | - | - |

| HTB (2-hydroxy-4-(trifluoromethyl)benzoic acid) | COX-2 mediated PGE2 production | 0.39 mM | LPS-activated human blood |

| Flufenamic acid (2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid) | COX enzymes | - | - |

Triflusal and its active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), have been shown to inhibit COX-2 mediated prostaglandin E2 production. Notably, HTB also inhibits the expression of the COX-2 enzyme by blocking the activation of the transcription factor NF-κB.

Anticancer Agents

The cytotoxic effects of various trifluoromethylated benzoic acid derivatives against a range of cancer cell lines have been investigated. The -CF3 group is often incorporated to enhance the potency and pharmacokinetic profile of anticancer compounds.

| Compound/Derivative Class | Cell Line | IC50 (µM) |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (3b) | C32 (melanoma) | 24.4[5] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (3b) | A375 (melanoma) | 25.4[5] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (3b) | MCF-7 (breast cancer) | - |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (3b) | DU145 (prostate cancer) | - |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (14) | MCF-7 (breast cancer) | 15.6[6] |

| Gallic acid–stearylamine conjugate with Tris-(2,2,2-trifluoroethyl) borate | A431 (squamous cancer) | 100 µg/ml[6] |

| 2-(4'-substitutedsulfonamido)benzoic acid derivative (1) | MOLT-3, HepG2, HuCCA-1, A549 | 50 µg/ml[6] |

Signaling Pathway Modulation: NF-κB Inhibition

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival, and its dysregulation is implicated in many diseases, including cancer and inflammatory disorders. As mentioned, the active metabolite of Triflusal, HTB, has been shown to inhibit NF-κB activation. This provides a promising avenue for the development of novel therapeutics.

Applications in Materials Science

The incorporation of trifluoromethylated benzoic acids into polymers can significantly enhance their properties, leading to the development of high-performance materials.

Specialty Polymers

The -CF3 group can increase thermal stability, chemical resistance, and modify the dielectric properties of polymers. Polyesters containing segments of 4-hydroxy-2-(trifluoromethyl)benzoic acid have been shown to self-assemble into spherulite crystals. While specific quantitative data on the degree of enhancement is often proprietary, the use of these building blocks is prevalent in the aerospace, electronics, and other industries requiring robust materials.

Liquid Crystals

4-Hydroxy-2-(trifluoromethyl)benzoic acid has been used in the synthesis of smectic C liquid crystals, indicating its potential in display technologies and optoelectronics.

Trifluoromethylated Benzoic Acids as Chemical Probes

The unique properties of the fluorine atom make trifluoromethylated compounds valuable as probes in various analytical and imaging techniques.

19F Magnetic Resonance Imaging (MRI)

19F MRI is an emerging imaging modality that offers high contrast and specificity due to the negligible presence of fluorine in biological tissues. Trifluoromethylated compounds, including derivatives of benzoic acid, are being explored as 19F MRI contrast agents. While research is ongoing, the high fluorine content and the ability to tune the physicochemical properties of these molecules make them promising candidates for developing targeted and responsive imaging probes. The development of water-compatible, fluorine-rich polymers is a key area of research for enhancing the effectiveness of 19F-based MRI.[4][5][7][8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the application of trifluoromethylated benzoic acids.

Synthesis of Trifluoromethylated Benzoic Acids

A common method for the synthesis of trifluoromethylated benzoic acids involves the Grignard reaction.

General Protocol for the Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic acid:

-

Grignard Reagent Formation:

-

To a dried reaction flask, add magnesium powder and a catalytic amount of iodine under a nitrogen atmosphere.

-

Add anhydrous tetrahydrofuran and 2-bromo-5-fluorobenzotrifluoride.

-

Heat the mixture to reflux and stir for 2 hours to form the Grignard reagent.[10]

-

-

Carboxylation:

-

Cool the reaction to room temperature and replace the nitrogen atmosphere with carbon dioxide.

-

Stir the reaction mixture overnight at room temperature.[10]

-

-

Work-up:

-

Acidify the reaction mixture with hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Dry the organic layer, concentrate, and purify by silica gel column chromatography to obtain the final product.[10]

-

In Vitro COX-2 Inhibition Assay

This protocol outlines a fluorometric assay for screening COX-2 inhibitors.

Materials:

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid (substrate)

-

Human Recombinant COX-2

-

Test compound (trifluoromethylated benzoic acid derivative)

-

96-well white opaque plate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dilute the test compound to 10X the desired final concentration in COX Assay Buffer.

-

Reaction Setup:

-

Add 80 µL of the Reaction Mix (Assay Buffer, COX Probe, COX Cofactor) to each well.

-

Add 10 µL of the diluted test compound to the sample wells.

-

Add 10 µL of COX Assay Buffer to the enzyme control wells.

-

Add 10 µL of a known COX-2 inhibitor as an inhibitor control.

-

-

Enzyme Addition: Add 10 µL of diluted human recombinant COX-2 to all wells except the background control.

-

Incubation: Incubate the plate for 10 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

-

Measurement: Immediately measure the fluorescence kinetically at Ex/Em = 535/587 nm for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated as: [1 - (Rate of sample / Rate of enzyme control)] * 100. The IC50 value is determined by plotting the percent inhibition versus the log of the compound concentration.

NF-κB Luciferase Reporter Assay

This assay measures the activation or inhibition of the NF-κB signaling pathway.

Materials:

-

HEK293 cells stably transfected with an NF-κB luciferase reporter construct

-

Cell culture medium

-

Test compound

-

TNF-α (as an activator for inhibition assays)

-

Luciferase Assay Reagent

-

96-well opaque plates

-

Luminometer

Procedure for Inhibition Assay:

-

Cell Seeding: Seed the reporter cells in a 96-well opaque plate and incubate overnight.

-

Compound Treatment:

-

Discard the culture media.

-

Add 200 µL/well of treatment media containing a sub-maximal concentration of TNF-α (e.g., EC80) and the desired concentrations of the test compound.

-

Incubate for 6-24 hours.

-

-

Cell Lysis: Discard the treatment media and add 100 µL of Luciferase Detection Reagent to each well.

-

Measurement: After a 5-minute incubation at room temperature, measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The inhibitory activity is determined by the reduction in luciferase signal in the presence of the test compound compared to the TNF-α-only control.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[11]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.[11]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined from the dose-response curve.

Conclusion

Trifluoromethylated benzoic acids are a class of compounds with immense potential across various scientific disciplines. Their unique physicochemical properties, imparted by the trifluoromethyl group, make them valuable building blocks for the design of novel drugs, advanced materials, and sophisticated chemical probes. This guide has provided a comprehensive overview of their applications, supported by quantitative data and detailed experimental protocols, to empower researchers in their pursuit of innovation. As research continues to uncover new synthetic methodologies and biological targets, the importance of trifluoromethylated benzoic acids in scientific advancement is set to grow even further.

References

- 1. 3-(Trifluoromethyl)benzoic acid | 454-92-2 [chemicalbook.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 3-(Trifluoromethyl)benzoic acid (CAS 454-92-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. 3-(Trifluoromethyl)benzoic acid [webbook.nist.gov]

- 7. A Multifunctional Contrast Agent for 19F-Based Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 11. High-Contrast and Fast-Removable 19 F-MRI Labels with Perfluoro-tert-Butyl Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of 4-(4-(trifluoromethyl)phenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-(4-(trifluoromethyl)phenoxy)benzoic acid, a compound of interest in pharmaceutical and agrochemical research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential risks associated with its handling.

Hazard Identification and Classification

4-(4-(trifluoromethyl)phenoxy)benzoic acid is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are outlined below.

GHS Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[3]

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Quantitative Toxicological Data

Experimental Protocols for Safe Handling

Due to its hazardous nature as a powdered solid, specific protocols must be followed to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and splashes causing serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact that can cause irritation. |

| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended, especially when handling larger quantities or if there is a risk of aerosolization. | Minimizes the risk of inhaling the powder, which can cause respiratory tract irritation. |

Weighing and Dispensing Protocol for Hazardous Powders

This protocol is designed to minimize the generation and inhalation of airborne particles.

Objective: To accurately weigh and dispense 4-(4-(trifluoromethyl)phenoxy)benzoic acid while minimizing exposure to the operator and the laboratory environment.

Materials:

-

4-(4-(trifluoromethyl)phenoxy)benzoic acid solid

-

Spatula

-

Weighing paper or boat

-

Analytical balance

-

Fume hood or other ventilated enclosure

-

Appropriate receiving vessel (e.g., flask, beaker)

-

Labeling materials

-

Waste disposal bags

Procedure:

-

Preparation:

-

Ensure the fume hood or ventilated enclosure is functioning correctly.

-

Don all required PPE as specified in section 3.1.

-

Decontaminate the work surface within the fume hood.

-

Place all necessary equipment (balance, spatula, weighing paper, receiving vessel) inside the fume hood.

-

-

Weighing:

-

Tare the analytical balance with the weighing paper or boat.

-

Carefully open the container of 4-(4-(trifluoromethyl)phenoxy)benzoic acid.

-

Using a clean spatula, slowly transfer the desired amount of powder onto the weighing paper. Avoid any sudden movements that could generate dust.

-

Once the target weight is achieved, securely close the primary container.

-

-

Transfer:

-

Carefully transfer the weighed powder into the designated receiving vessel. This can be done by gently folding the weighing paper and tapping it to ensure all the powder is transferred.

-

If any spillage occurs, clean it immediately following the spill cleanup protocol (see section 4.2).

-

-

Post-Procedure:

-

Wipe the spatula and any other contaminated reusable equipment with a damp cloth or paper towel within the fume hood.

-

Dispose of all contaminated disposable materials (weighing paper, gloves, paper towels) in a designated hazardous waste bag.

-

Clean the work surface of the fume hood.

-

Remove PPE in the correct order to avoid self-contamination.

-

Wash hands thoroughly with soap and water.

-

Emergency Procedures

First Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

Spill and Leak Procedures

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

Gently cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.

-

Carefully scoop the material into a labeled hazardous waste container.

-

Clean the spill area with a wet cloth or paper towels and place them in the hazardous waste container.

-

Ventilate the area.

-

-

Large Spills:

-

Evacuate the laboratory and alert others.

-

Contact the appropriate emergency response team or environmental health and safety office.

-

Prevent entry into the affected area until it has been deemed safe by trained personnel.

-

Potential Biological Pathways and Considerations

While specific signaling pathways for 4-(4-(trifluoromethyl)phenoxy)benzoic acid are not well-documented, the structurally related compound, 3-phenoxybenzoic acid (3-PBA), is a known metabolite of pyrethroid insecticides.[4][5] Studies on 3-PBA may offer insights into the potential biological interactions of phenoxybenzoic acid derivatives. It is important to note that this information is for a related compound and may not be directly applicable to 4-(4-(trifluoromethyl)phenoxy)benzoic acid.

Research has suggested that 3-PBA can induce apoptosis in human hepatocyte cells through the regulation of Caspase-3 and Bcl-2.[6] Furthermore, some studies have linked 3-PBA to dopaminergic degeneration, indicating potential neurotoxic effects.[7] Another study has shown that 3-PBA can bind to transthyretin (TTR), a transport protein for thyroid hormones, which could potentially disrupt thyroid hormone homeostasis.[8]

Given these findings for a related molecule, researchers working with 4-(4-(trifluoromethyl)phenoxy)benzoic acid should be mindful of potential hepatotoxicity, neurotoxicity, and endocrine-disrupting effects. Further investigation into the specific biological activities of this compound is warranted.

Logical Workflow and Safety Decision Making

The following diagrams illustrate the logical workflow for handling this hazardous chemical and the decision-making process in case of an exposure event.

Caption: General workflow for handling 4-(4-(trifluoromethyl)phenoxy)benzoic acid.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. aplng.com.au [aplng.com.au]

- 4. 3-Phenoxybenzoic acid | C13H10O3 | CID 19539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Phenoxybenzoic Acid | Rupa Health [rupahealth.com]

- 6. tandfonline.com [tandfonline.com]

- 7. The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. orbit.dtu.dk [orbit.dtu.dk]

Methodological & Application